N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, an acetylphenyl group, and a carboxamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-chloroacetamide: Shares the acetylphenyl group but differs in the presence of a chloroacetamide moiety.
N-(4-acetylphenyl)-2-chloroacetamide: Similar to the previous compound but with the acetyl group in a different position.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the quinoline core.
Uniqueness
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-4-23-13(2)10-20(25)18-12-16(8-9-19(18)23)21(26)22-17-7-5-6-15(11-17)14(3)24/h5-12H,4H2,1-3H3,(H,22,26) |
InChI Key |
NMTYOACBHATVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
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